molecular formula C9H12FNO2 B039215 6-Fluorometaraminol CAS No. 112113-61-8

6-Fluorometaraminol

Cat. No. B039215
M. Wt: 184.2 g/mol
InChI Key: QDBIBBORRNPWOF-GMTDGMNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorometaraminol (6-FMA) is a chemical compound that belongs to the class of sympathomimetic amines. It is a derivative of metaraminol, which is commonly used as a vasopressor agent in the management of hypotension. 6-FMA is a potent and selective agonist of the adrenergic receptors, which are involved in the regulation of cardiovascular and respiratory functions. Due to its pharmacological properties, 6-FMA has been the subject of scientific research aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism Of Action

6-Fluorometaraminol acts as a selective agonist of the adrenergic receptors, particularly the alpha-1 and beta-1 subtypes. By binding to these receptors, it stimulates the release of norepinephrine and activates the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and respiratory rate.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Fluorometaraminol are similar to those of other sympathomimetic amines. It increases the release of norepinephrine and other neurotransmitters, which leads to increased sympathetic activity. The cardiovascular effects include an increase in heart rate, cardiac output, and blood pressure. The respiratory effects include an increase in respiratory rate and tidal volume. In addition, 6-Fluorometaraminol has been shown to have mild bronchodilatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Fluorometaraminol in lab experiments is its selectivity for adrenergic receptors, which allows for specific targeting of the sympathetic nervous system. It also has a longer duration of action compared to other sympathomimetic amines, which can be useful in certain experimental designs. However, one limitation is the potential for cardiovascular side effects, which can be problematic in some animal models. Additionally, the availability of 6-Fluorometaraminol for research purposes may be limited.

Future Directions

There are several potential future directions for research on 6-Fluorometaraminol. One area of interest is its potential therapeutic applications in the treatment of cardiovascular and respiratory disorders. Another area of research could focus on the development of more selective agonists of the adrenergic receptors, which could have improved efficacy and reduced side effects. Additionally, further studies could investigate the interaction of 6-Fluorometaraminol with other neurotransmitter systems, which could provide insights into its mechanism of action.

Synthesis Methods

The synthesis of 6-Fluorometaraminol involves the reaction of metaraminol with fluorine gas in the presence of a catalyst. This method has been described in the literature and has been used to produce 6-Fluorometaraminol for research purposes.

Scientific Research Applications

The scientific research on 6-Fluorometaraminol has focused on its potential use as a pharmacological tool for studying the adrenergic system. Studies have investigated its effects on the cardiovascular and respiratory systems in animal models, and its interaction with adrenergic receptors. The research has also explored the potential therapeutic applications of 6-Fluorometaraminol in the treatment of cardiovascular and respiratory disorders.

properties

CAS RN

112113-61-8

Product Name

6-Fluorometaraminol

Molecular Formula

C9H12FNO2

Molecular Weight

184.2 g/mol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]-4-(18F)fluoranylphenol

InChI

InChI=1S/C9H12FNO2/c1-5(11)9(13)7-4-6(12)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1/i10-1

InChI Key

QDBIBBORRNPWOF-GMTDGMNFSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)O)[18F])O)N

SMILES

CC(C(C1=C(C=CC(=C1)O)F)O)N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)O)N

synonyms

6-fluorometaraminol

Origin of Product

United States

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